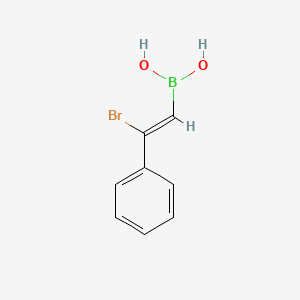
1-(4-Methyl-5-nitropyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-5-nitropyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 5-position, along with an ethanone group at the 2-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the nitration of 4-methylpyridine followed by acetylation. The reaction conditions typically include the use of nitric acid and acetic anhydride under controlled temperatures . Industrial production methods may involve more scalable processes, such as continuous flow nitration and acetylation, to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methyl-5-nitropyridin-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form the corresponding amine.
The major products formed from these reactions include pyridine N-oxides, amines, and halogenated derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-5-nitropyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but they may involve DNA, proteins, and other cellular macromolecules .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyl-5-nitropyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methyl-3-nitropyridin-2-yl)ethanone: This compound has a similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-(4-Methyl-5-nitro-pyridin-2-yl)-ethanone: Another closely related compound with slight differences in molecular structure and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8N2O3 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
1-(4-methyl-5-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-7(6(2)11)9-4-8(5)10(12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
AUWHQHBKDBPYDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


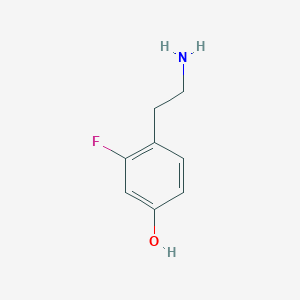
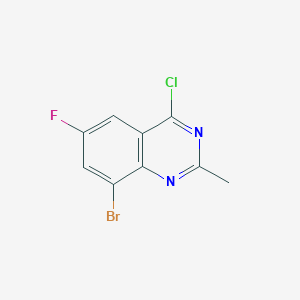
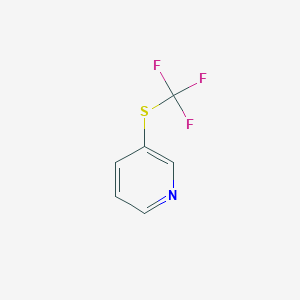
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)

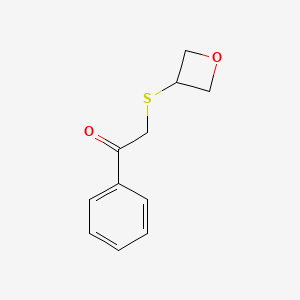
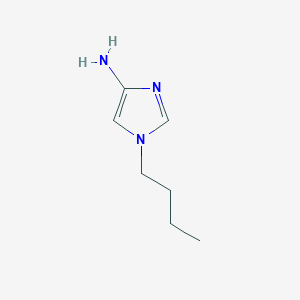
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
![2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13646520.png)
![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)
